4-(Pyridin-2-ylamino)-butyric acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(pyridin-2-ylamino)butanoic acid |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,10,11)(H,12,13) |
InChI Key |
YWQPTEOWOVWQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCCCC(=O)O |
Origin of Product |
United States |
Contextualization Within N Substituted Butyric Acid Chemistry and Pyridine Derivatives
The foundation of 4-(Pyridin-2-ylamino)-butyric acid lies in its two core components: a butyric acid backbone and a pyridine (B92270) ring. Butyric acid, a short-chain fatty acid, and its derivatives are known for their diverse biological activities and are being explored for various therapeutic uses. ontosight.ainih.govmarketresearchintellect.com Modifications to the butyric acid structure, such as N-substitution, can significantly alter its chemical properties and biological interactions. ontosight.ai These derivatives have shown potential in areas like gut health, inflammation, and even as anti-cancer agents. marketresearchintellect.comextrapolate.com
The other key component, pyridine, is a nitrogen-containing heterocyclic compound that is a fundamental building block in a vast number of pharmaceuticals and bioactive molecules. tulane.edursc.orgrsc.org The presence of a pyridine ring can enhance a molecule's pharmacological profile, improving factors like potency, metabolic stability, and permeability. nih.gov Pyridine scaffolds are found in drugs for a wide range of conditions, including tuberculosis, HIV/AIDS, cancer, and hypertension. tulane.edunih.gov
The combination of these two entities in this compound results in a hybrid molecule with the potential for unique chemical and biological characteristics, driving research into its synthesis and properties. researchgate.netchemicalbook.com
Significance of Pyridine Amine Hybrid Scaffolds in Organic and Medicinal Chemistry
The pyridine-amine hybrid scaffold, as seen in 4-(Pyridin-2-ylamino)-butyric acid, is a privileged structure in drug discovery and medicinal chemistry. This structural motif is recognized for its ability to interact with various biological targets with high affinity and selectivity. The nitrogen atom in the pyridine (B92270) ring and the amine linker provide sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by proteins and enzymes.
The versatility of the pyridine-amine scaffold allows for the creation of large libraries of compounds with diverse functional groups for screening against different biological targets. nih.gov This adaptability has led to the development of numerous therapeutic agents. For example, modifications to this scaffold have resulted in potent inhibitors of enzymes like cytochrome P450, which are important drug targets. nih.gov The synthesis of various analogues based on this core structure is a common strategy in the development of new drugs. mdpi.com
Overview of Current Academic Research Trajectories Pertaining to Pyridyl Aminobutanoic Acid Analogues
Strategies for Carbon-Nitrogen Bond Formation in N-(Pyridin-2-yl)aminobutanoic Acid Systems
The crucial step in the synthesis of N-(pyridin-2-yl)aminobutanoic acid systems is the formation of the C-N bond between the pyridine ring and the amino group of the butyric acid moiety. Several methods have been developed to achieve this transformation, primarily involving amination reactions.
Amination Reactions for Incorporating Pyridin-2-yl Moieties
The incorporation of the pyridin-2-yl group is commonly achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In this approach, a pyridine ring bearing a suitable leaving group, such as a halogen (e.g., 2-chloropyridine (B119429) or 2-fluoropyridine), at the 2-position is reacted with an appropriate aminobutyric acid derivative. researchgate.net The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack. youtube.comthieme-connect.de The reactivity of the halopyridine is influenced by the nature of the halogen, with fluorine being the most effective leaving group. researchgate.net However, these reactions can sometimes require harsh conditions and may not be suitable for all substrates. researchgate.net To overcome these limitations, activation of the pyridine ring, for instance, through the formation of N-oxides, can enhance its reactivity towards nucleophilic substitution. researchgate.netbath.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl halide (in this case, a 2-halopyridine) with an amine (an aminobutyric acid ester) in the presence of a palladium catalyst and a base. wikipedia.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgrsc.org The choice of ligand is crucial for the success of the reaction and can influence both the yield and the substrate scope. researchgate.netbeilstein-journals.org
Copper-Catalyzed Amination: Copper-catalyzed N-arylation, also known as the Ullmann condensation, provides an alternative to palladium-catalyzed methods. acs.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. acs.org Recent advancements have led to the development of milder and more efficient protocols, including microwave-assisted methods and the use of various ligands to promote the reaction. acs.orgnih.govrsc.org
| Reaction Type | Catalyst/Reagent | Key Features |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | Often requires activated pyridines (e.g., with electron-withdrawing groups or as N-oxides). thieme-connect.deresearchgate.net |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Highly versatile and applicable to a broad range of substrates. wikipedia.orglibretexts.org |
| Copper-Catalyzed Amination | Copper catalyst, ligand (optional), base | An alternative to palladium catalysis, with modern protocols offering milder conditions. acs.orgnih.gov |
Approaches for Butyric Acid Chain Construction
The butyric acid portion of the molecule can be introduced either as a pre-formed four-carbon chain or constructed stepwise.
Alkylation of 2-Aminopyridine (B139424): A straightforward approach involves the alkylation of 2-aminopyridine with a 4-halobutyric acid ester, such as ethyl 4-bromobutyrate. This reaction forms the desired C-N bond and introduces the complete butyric acid chain in a single step. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of undesired byproducts. nih.gov
Reductive Amination: Reductive amination offers a controlled method for forming the N-substituted butyric acid moiety. masterorganicchemistry.com This two-step process involves the initial reaction of 2-aminopyridine with a suitable keto- or aldehyde-containing butyric acid derivative (e.g., an ester of 4-oxobutanoic acid) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine. rit.eduorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method provides good control over the degree of alkylation. rit.edu
Michael Addition: The butyric acid chain can also be constructed via a Michael addition reaction. For instance, the conjugate addition of 2-aminopyridine to an α,β-unsaturated ester, such as ethyl acrylate, followed by subsequent chemical transformations, can lead to the desired 4-(pyridin-2-ylamino)-butyric acid scaffold.
From γ-Butyrolactone: γ-Butyrolactone can serve as a starting material for the synthesis of 4-aminobutyric acid (GABA) derivatives. researchgate.net The ring-opening of γ-butyrolactone with an appropriate nucleophile can generate a functionalized butyric acid chain that can then be coupled with a pyridin-2-yl moiety. researchgate.netchemicalbook.com
Convergent and Divergent Synthetic Routes for N-Substituted Butanoic Acid Derivatives
Both convergent and divergent strategies are employed in the synthesis of this compound and its analogues, offering flexibility in accessing a variety of derivatives.
Convergent Synthesis: In a convergent approach, the pyridin-2-yl amine and the butyric acid fragments are synthesized separately and then coupled together in a late-stage step. This strategy is often employed when the starting materials for each fragment are readily available or require extensive independent synthesis. For example, a pre-synthesized 2-aminopyridine derivative can be coupled with a functionalized butyric acid derivative using methods like the Buchwald-Hartwig amination.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently modified to generate a library of related compounds. nih.gov For instance, a common precursor, such as this compound itself or its ester, can be used as a starting point for further derivatization of either the pyridine ring or the butyric acid moiety. This approach is particularly efficient for exploring the structure-activity relationships of a series of analogues.
Functional Group Interconversions and Derivatization Strategies of the Butyric Acid Moiety
The butyric acid moiety of this compound offers several handles for functional group interconversions and derivatization, allowing for the synthesis of a wide range of analogues. solubilityofthings.comslideshare.net
The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities. imperial.ac.uk
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or using various coupling agents. solubilityofthings.com
Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent, yields the corresponding amide. solubilityofthings.com
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk
Halogenation: The carboxylic acid can be converted to an acyl halide, which is a reactive intermediate for further transformations.
The methylene (B1212753) groups of the butyric acid chain can also be functionalized, although this is generally more challenging.
Catalytic Methods in the Synthesis of Pyridyl-Amine Containing Butyric Acid Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of pyridyl-amine containing butyric acid derivatives. As previously mentioned, both palladium and copper catalysts are extensively used for the crucial C-N bond formation step.
Palladium Catalysis: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand (e.g., Xantphos, BINAP) is critical for achieving high yields and broad substrate scope. researchgate.netbeilstein-journals.orgcolab.ws Palladium-N-heterocyclic carbene (Pd-NHC) complexes have also emerged as highly effective and stable catalysts for these transformations. researchgate.net
Copper Catalysis: Copper-catalyzed N-arylation reactions offer a cost-effective alternative to palladium-based systems. acs.orgnih.govrsc.org These reactions often utilize ligands such as diamines, amino alcohols, or β-diketones to facilitate the coupling. acs.orgrsc.org Microwave irradiation has been shown to accelerate these reactions significantly. acs.orgnih.gov
Ruthenium Catalysis: More recently, ruthenium(II) catalysts have been explored for the amination of aminopyridines via a transient η⁶-pyridine complex, offering a novel approach to C-N bond formation. thieme-connect.decitedrive.com
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods allows for the synthesis of enantiomerically pure analogues of this compound, which is crucial for studying their biological activity.
An in-depth analysis of the chemical compound this compound reveals a complex molecular structure and fascinating conformational properties. This article delves into the spectroscopic and crystallographic characterization of this compound and its derivatives, providing a comprehensive overview of its structural features.
Computational Chemistry and Theoretical Investigations of 4 Pyridin 2 Ylamino Butyric Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of molecules. These methods allow for a detailed analysis of the electronic and geometric characteristics of 4-(Pyridin-2-ylamino)-butyric acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like this compound, DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31+G(d) or 6-311++G(d,p), are used to determine the most stable molecular geometry (the conformation with the minimum energy) and to describe the distribution of electrons within the molecule. biointerfaceresearch.commdpi.com
These studies reveal critical information about bond lengths, bond angles, and dihedral angles. For instance, in related structures, the conformations of the N-H and C=O bonds in the amide segment are often found to be anti to each other. researchgate.net The geometry of the molecule is not planar; the side chain is typically bent. researchgate.net This detailed structural information is foundational for understanding the molecule's physical and chemical behavior.
Table 1: Exemplary Optimized Geometrical Parameters from DFT Calculations
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-N (Pyridine-Amine) | ~1.35 Å |
| C=O (Carboxylic Acid) | ~1.21 Å | |
| N-H (Amine) | ~1.01 Å | |
| Bond Angle | C-N-C | ~120° |
| O-C-O (Carboxylic Acid) | ~125° | |
| Dihedral Angle | C-C-C-C (Butyric Acid Chain) | Varies with conformation |
Note: The values presented are typical and can vary based on the specific computational method and basis set used.
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule, providing a clear picture of charge transfer and delocalization of electron density. materialsciencejournal.orguba.ar This analysis interprets the electronic wavefunction in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uba.ar
For this compound, NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. materialsciencejournal.org For example, a significant interaction might be observed between the lone pair of the nitrogen atom in the amino group and the antibonding orbitals of the pyridine (B92270) ring, or between the lone pairs of the oxygen atoms in the carboxylic acid group and adjacent sigma antibonding orbitals. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. materialsciencejournal.orgresearchgate.net
Table 2: Significant Intramolecular Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N(amine) | π(C-C) (pyridine) | High | Lone Pair -> Antibonding π |
| LP(2) O(carbonyl) | σ(N-C) | Moderate | Lone Pair -> Antibonding σ |
| σ(C-H) (alkyl) | σ(C-C) (alkyl) | Low | σ -> σ Hyperconjugation |
Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The specific values are illustrative and depend on the exact molecular conformation and computational level.*
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.govwuxiapptec.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the amino group, while the LUMO is often distributed over the carboxylic acid moiety. This distribution helps in predicting the sites of electrophilic and nucleophilic attack. ajchem-a.com
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Implication |
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity and stability |
Note: These values are estimations and can vary based on the computational method.
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netyoutube.com
In the ESP map of this compound, negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) is found around the hydrogen atoms of the carboxylic acid and the amino group, suggesting these are sites for nucleophilic attack. researchgate.net The ESP surface is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or biological targets. mdpi.com
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound. nih.gov
These simulations can show how the molecule changes its shape in different environments, such as in a solvent or when interacting with a biological macromolecule. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov For this compound, MD simulations can help to understand the different conformations adopted by the flexible butyric acid chain and how these conformations might influence its biological activity. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. nih.gov Computational modeling plays a crucial role in modern SAR studies by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogues. researchgate.net
For this compound, computational SAR studies could involve creating a library of virtual derivatives by modifying the pyridine ring, the amino linker, or the butyric acid chain. The properties of these virtual compounds, such as their electronic properties, shape, and ability to form hydrogen bonds, can then be calculated and correlated with experimental activity data. This process can lead to the development of a quantitative structure-activity relationship (QSAR) model, which can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent and selective molecules. nih.gov
Prediction of Spectroscopic Data (e.g., IR, NMR) using Computational Methods
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. ivanmr.com These theoretical calculations provide valuable insights into the vibrational and magnetic environments of atoms within a molecule, allowing for the prediction of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. While specific computational studies on this compound are not extensively available in the public domain, we can predict its spectroscopic features based on computational data for analogous structures, such as aminopyridine derivatives and gamma-aminobutyric acid (GABA).
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. DFT calculations for similar molecules, such as 2-aminopyridine (B139424), provide a basis for these predictions. The key vibrational modes are anticipated as follows:
N-H Stretching: The secondary amine (N-H) stretching vibration is expected to appear in the range of 3300-3500 cm⁻¹. In 2-aminopyridine derivatives, this band is often observed around 3361–3365 cm⁻¹. nih.gov
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are predicted to be in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the butyric acid chain will likely appear just below 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong band typically found in the region of 1700-1760 cm⁻¹. The exact position can be influenced by hydrogen bonding.
C=C and C=N Stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations between 1400 cm⁻¹ and 1600 cm⁻¹.
O-H Bending and C-O Stretching: The carboxylic acid group will also show O-H in-plane bending and C-O stretching vibrations, typically in the 1200-1400 cm⁻¹ range.
N-H Bending: The N-H bending (scissoring) vibration of the secondary amine is expected around 1500-1600 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond connecting the pyridine ring to the amino group is anticipated in the 1260-1330 cm⁻¹ region.
A summary of the predicted IR vibrational frequencies is presented in the interactive table below.
| Functional Group | Predicted Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 |
| Pyridine Ring (Aromatic C-H) | Stretching | 3000 - 3100 |
| Butyric Acid Chain (Aliphatic C-H) | Stretching | < 3000 |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1760 |
| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |
| Carboxylic Acid (O-H) | In-plane Bending | 1200 - 1400 |
| Carboxylic Acid (C-O) | Stretching | 1200 - 1400 |
| Secondary Amine (N-H) | Bending (Scissoring) | 1500 - 1600 |
| Aryl-Amine (C-N) | Stretching | 1260 - 1330 |
The ¹H and ¹³C NMR spectra of this compound can also be predicted based on computational studies of related structures. The chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the butyric acid chain.
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The exact chemical shifts will depend on the position relative to the nitrogen atom and the amino substituent.
Amine Proton (N-H): The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration and is expected to appear as a broad singlet. In some 2-aminopyridine derivatives, this signal is observed around δ 5.11 ppm. nih.gov
Butyric Acid Protons: The protons on the aliphatic chain will appear in the upfield region. The methylene (B1212753) group adjacent to the nitrogen (α-CH₂) and the methylene group adjacent to the carbonyl group (α'-CH₂) will be the most deshielded of the aliphatic protons. The chemical shifts for the protons of a standard gamma-aminobutyric acid structure can provide a reference. bmrb.iohmdb.canih.govresearchgate.net
¹³C NMR Spectrum:
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts in the aromatic region, typically between δ 100 and 160 ppm. The carbon atom attached to the nitrogen will be the most deshielded.
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 170-185 ppm.
Butyric Acid Carbons: The aliphatic carbons of the butyric acid chain will appear in the upfield region, generally between δ 20 and 60 ppm. Experimental data for butyric acid shows chemical shifts in this range. bmrb.io
An interactive table summarizing the predicted ¹H and ¹³C NMR chemical shifts is provided below.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 6.5 - 8.5 |
| Amine Proton (N-H) | Variable (e.g., ~5.1) |
| α-CH₂ (next to NH) | ~3.2 - 3.6 |
| β-CH₂ | ~1.8 - 2.2 |
| γ-CH₂ (next to COOH) | ~2.2 - 2.6 |
| Carboxylic Acid Proton (COOH) | > 10 (often broad) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 100 - 160 |
| Carbonyl Carbon (COOH) | 170 - 185 |
| α-C (next to NH) | ~40 - 50 |
| β-C | ~20 - 30 |
| γ-C (next to COOH) | ~30 - 40 |
It is important to note that these predicted values are estimations based on data from analogous compounds and general principles of computational spectroscopy. Experimental verification would be necessary for precise spectral characterization.
Preclinical Biological and Pharmacological Investigations of 4 Pyridin 2 Ylamino Butyric Acid and Its Analogues
Enzyme Inhibition Studies
Caspase Inhibition (e.g., Caspase-1)
Caspases, a family of cysteine-dependent aspartate-directed proteases, are crucial mediators of apoptosis (programmed cell death) and inflammation. nih.gov They are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10), effector caspases (e.g., caspase-3, -6, -7), and inflammatory caspases (e.g., caspase-1, -4, -5). nih.gov The role of caspases in various diseases, including neurodegenerative disorders and fatty liver disease, has made them attractive therapeutic targets. nih.govnih.gov
Caspase-2, in particular, has been implicated in stress-induced apoptosis and the progression of nonalcoholic steatohepatitis (NASH). nih.govnih.gov Research has focused on developing selective inhibitors for individual caspases, which is challenging due to the high similarity in their active sites. nih.gov One approach has been the development of peptidomimetics based on the VDVAD pentapeptide structure, which have shown strong and irreversible inhibition of caspase-2 with high selectivity. nih.gov For instance, the inhibitor LJ3a demonstrates a nearly 1000-fold higher inactivation rate for caspase-2 compared to caspase-3. nih.gov These selective inhibitors have shown potential in preventing caspase-2-mediated cellular processes, such as the cleavage of site-1 protease (S1P) involved in NASH development. nih.gov
While direct studies on 4-(Pyridin-2-ylamino)-butyric acid as a caspase inhibitor are not prevalent in the reviewed literature, the broader context of developing specific caspase inhibitors highlights the therapeutic potential of targeting these enzymes. The structural features of such inhibitors are critical for their efficacy and selectivity. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and gene silencing. mdpi.commdpi.com The balance between histone acetylation and deacetylation is crucial for regulating gene expression, and its dysregulation is implicated in various diseases, including cancer. mdpi.comnih.gov Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents. mdpi.comnih.gov
Butyric acid and its analogue, 4-phenylbutyric acid (4-PBA), are known HDAC inhibitors. nih.govnih.govnih.gov They induce histone hyperacetylation, which in turn affects the expression of a small percentage of mammalian genes. nih.gov For example, butyrate-induced HDAC inhibition can lead to the transcriptional activation of the p21(Waf1/Cip1) gene, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. nih.gov
The development of novel HDAC inhibitors often involves modifying the basic structure of known inhibitors to improve their potency and drug-like properties. nih.govresearchgate.net For instance, the introduction of a 4-pyridinyl moiety in some inhibitor designs has been shown to be well-tolerated in terms of lipophilicity and solubility. nih.gov Researchers have also explored the use of nanoparticles to enhance the delivery and bioavailability of HDAC inhibitors like butyric acid. mdpi.com
| Compound | Target | Effect | Reference |
|---|---|---|---|
| Butyric acid | HDACs | Inhibition, histone hyperacetylation, cell cycle arrest | nih.govnih.govmdpi.com |
| 4-Phenylbutyric acid (4-PBA) | HDACs | Inhibition, histone hyperacetylation | nih.govnih.gov |
| VK-1 analogue (with 4-pyridinyl FPU) | HDAC1, HDAC2, HDAC3, HDAC6 | Maintained lipophilicity and solubility compared to VK-1 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK4, CDK6)
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. nih.govmdpi.com Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. nih.govnih.gov Specifically, CDK4 and CDK6, in complex with cyclin D, control the G1 to S phase transition of the cell cycle. nih.govmdpi.com
Selective inhibitors of CDK4/6 have emerged as a successful class of anticancer drugs, particularly for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. nih.govmdpi.com These inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by blocking the phosphorylation of the retinoblastoma (Rb) protein, which leads to G1 cell cycle arrest. nih.govmdpi.com
The development of CDK4/6 inhibitors has involved the exploration of various chemical scaffolds, including those containing a pyridine (B92270) ring. nih.govmdpi.com For instance, the replacement of a phenyl ring with a pyridine ring has been shown to enhance the interaction with CDK4/6 and improve selectivity over other CDKs like CDK2. nih.gov The introduction of a 2-amine-thiazole at the C4 position of a pyrimidine (B1678525) scaffold has also been a successful strategy. mdpi.com
| Compound/Scaffold | Target(s) | Key Findings | Reference |
|---|---|---|---|
| Palbociclib, Ribociclib, Abemaciclib | CDK4/6 | Approved for HR+/HER2- breast cancer; induce G1 arrest. | nih.govmdpi.com |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives | CDK4/6 | Demonstrated excellent activity and selectivity. | nih.gov |
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 | Highly potent inhibitors. | mdpi.com |
| Compound 29 (with azabenzimidazole and benzonitrile) | CDK4/6 | Improved potency on CDK4/6 with selectivity over CDK1/2. | nih.gov |
| Compound 7x (8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile) | CDK4/CYCLIN D1, ARK5 | Potent multi-kinase inhibitor, induces apoptosis. | researchgate.net |
Receptor Modulation and Ligand Binding
G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., FFA4, GPR109A)
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are important drug targets. Free fatty acid receptor 4 (FFA4), also known as GPR120, and GPR109A are two such receptors that have garnered significant interest for their roles in metabolism and inflammation. nih.govnih.gov
FFA4 is activated by long-chain fatty acids and is involved in regulating glucagon-like peptide-1 (GLP-1) secretion and mediating anti-inflammatory effects. nih.govnih.gov An analogue of this compound, specifically NCG21 ([4-{4-[2-(Phenyl-pyridin-2-yl-amino)-ethoxy]-phenyl}-butyric acid]), has been identified as a selective agonist of FFA4. nih.gov NCG21 was found to be 10-fold more selective for FFA4 over FFA1 and was shown to activate downstream signaling pathways, leading to increased intracellular calcium and GLP-1 secretion in vitro. nih.gov Another close analogue, 3-(4-{2-[phenyl(pyridin-2-yl)amino]ethoxy}phenyl)propanoic acid, has been described as a weak, non-selective agonist at FFA4 receptors. guidetopharmacology.org
GPR109A, also known as the nicotinic acid receptor, is activated by niacin and ketone bodies and is implicated in mediating antilipolytic effects and neuroinflammation. nih.govnih.gov Activation of GPR109A has been shown to have protective effects in models of Alzheimer's disease and other neurological disorders by suppressing pro-inflammatory signaling pathways. nih.gov For instance, sodium butyrate (B1204436), an activator of GPR109A, demonstrated protective effects against Aβ-induced injury in neuroblastoma cells. nih.gov
| Compound | Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| NCG21 ([4-{4-[2-(Phenyl-pyridin-2-yl-amino)-ethoxy]-phenyl}-butyric acid]) | FFA4 | Selective Agonist | 10-fold higher selectivity for FFA4 over FFA1; activates ERK and increases intracellular Ca2+ and GLP-1 secretion. | nih.gov |
| 3-(4-{2-[phenyl(pyridin-2-yl)amino]ethoxy}phenyl)propanoic acid | FFA4 | Weak Non-selective Agonist | Identified as a weak agonist for FFA4 receptors. | guidetopharmacology.org |
| Sodium Butyrate | GPR109A | Agonist | Produces protective effects on Aβ-induced N2a cell injury. | nih.gov |
Gamma-Aminobutyric Acid (GABA) Receptor Interaction
The interaction of compounds with the gamma-aminobutyric acid (GABA) receptor system is a key area of investigation for potential therapeutic agents targeting the central nervous system. GABA is the primary inhibitory neurotransmitter, and its receptors, particularly the GABAA subtype, are crucial for mediating rapid synaptic inhibition. caltech.edu The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, undergoes a conformational change to an open, ion-conducting state. caltech.edu The activity of GABAA receptors can be modulated by various ligands, and the receptor's peak probability of being in the active state (PA) increases with higher concentrations of an agonist like GABA. nih.gov
While direct studies on this compound are limited in the available literature, research on structurally related GABA derivatives provides insight into potential interactions. For instance, studies on pyridazinyl-GABA derivatives have demonstrated specific, competitive, and reversible antagonism at GABAA receptors. nih.gov In vivo microiontophoretic studies in the rat cuneate nucleus showed that the pyridazinyl-GABA derivatives SR 42641 and SR 95531 were potent and selective antagonists of GABA-elicited responses, appearing equipotent to the classic GABAA antagonist, bicuculline (B1666979). nih.gov Another derivative, SR 95103, also blocked GABA-evoked responses but was less potent and also antagonized glycine-induced responses, indicating lower selectivity. nih.gov
These findings with pyridazinyl-GABA derivatives suggest that the combination of a GABA-like moiety with a nitrogen-containing heterocyclic ring (like pyridazine (B1198779) or, potentially, the pyridine ring in this compound) can lead to significant interactions with the GABAA receptor. The nature of this interaction, whether agonistic or antagonistic, and the selectivity for different GABAA receptor subtypes (such as those containing α2/3 subunits, which are implicated in anxiety and epilepsy) would depend on the precise chemical structure of the analogue.
Table 1: Interaction of Pyridazinyl-GABA Derivatives with GABAA Receptors
| Compound | Activity | Potency | Selectivity for GABAA Receptor |
|---|---|---|---|
| SR 42641 | Antagonist | Equipotent to bicuculline | Selective |
| SR 95531 | Antagonist | Equipotent to bicuculline | Selective |
| SR 95103 | Antagonist | Less potent than bicuculline | Non-selective (also antagonized glycine (B1666218) responses) |
Mechanistic Studies of Cellular Activity
The cellular activities of butanoic acid (butyric acid) and its derivatives have been a subject of extensive research, particularly concerning their effects on cell cycle progression and the induction of apoptosis. These compounds have demonstrated significant potential in modulating cell fate, primarily in cancer cell lines.
Cell Cycle Progression: Butyric acid derivatives are well-documented inhibitors of cell cycle progression. Sodium butyrate, for example, can induce a reversible cell cycle arrest in the G1 phase. nih.gov Studies on Madin Darby Bovine Kidney (MDBK) cells showed that after removal of butyrate, the synchronized cells proceeded through the S phase, indicating a specific and non-toxic blockade. nih.gov Similarly, in porcine intestinal epithelial (IPEC-J2) cells, higher concentrations of sodium butyrate inhibited proliferation by inducing cell cycle arrest in the G0/G1 phase. nih.gov This was associated with increased expression of cell cycle inhibitors like p21 and p27, and reduced levels of key progression proteins such as cyclinD1 and CDK6. nih.gov
Further studies on human colorectal carcinoma HCT116 cells revealed that butyric acid derivatives, specifically indole-3-butyric acid and tributyrin (B1683025), caused cell cycle arrest at the G0/G1 and G2/M phases, respectively. nih.gov The probiotic Clostridium butyricum, which produces butyric acid, also induced G2-phase arrest in HCT116 cells, highlighting the dependency of the arrest phase on the cell line and the specific compound. researchgate.net
Apoptosis Induction: The induction of apoptosis is a hallmark of many butanoic acid derivatives' anti-cancer activity. Sodium butyrate has been shown to induce apoptosis in numerous cancer cell lines, including prostate cancer DU145 cells. plos.org The mechanism in these cells involved the upregulation of Annexin A1 and a shift in the balance of Bcl-2 family proteins, with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax. plos.org
In human colorectal carcinoma HCT116 cells, derivatives such as tributyrin and indole-3-butyric acid were effective inducers of apoptosis. nih.gov Their pro-apoptotic activity was confirmed by the significant activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The induction of apoptosis is often closely linked to cell cycle arrest, providing a two-pronged approach to inhibiting cancer cell proliferation. researchgate.net Investigations into other derivatives, such as a tridecylpyrrolidine-diol compound, also confirmed the induction of both extrinsic and intrinsic apoptotic pathways in colon cancer cells, involving the activation of caspases-3/7 and 8, and the dysregulation of Bcl-2 family proteins. nih.gov
Table 2: Effects of Butyric Acid Derivatives on Cell Cycle and Apoptosis
| Compound/Agent | Cell Line | Effect on Cell Cycle | Apoptotic Effect |
|---|---|---|---|
| Sodium Butyrate | MDBK | Reversible G1 arrest nih.gov | Induces apoptosis nih.gov |
| Sodium Butyrate | DU145 (Prostate Cancer) | - | Induces apoptosis via Annexin A1, decreased Bcl-2, increased Bax plos.org |
| Sodium Butyrate | IPEC-J2 (Porcine Intestinal) | G0/G1 arrest nih.gov | Increased cleaved-caspase3 nih.gov |
| Indole-3-butyric acid | HCT116 (Colorectal Cancer) | G0/G1 arrest nih.gov | Caspase-3 activation nih.gov |
| Tributyrin | HCT116 (Colorectal Cancer) | G2/M arrest nih.gov | Caspase-3 activation nih.gov |
| C. butyricum | HCT116 (Colorectal Cancer) | G2 arrest researchgate.net | Apoptosis induction linked to cell cycle arrest researchgate.net |
Investigation of Anti-inflammatory Pathways
Analogues of this compound have shown promise in modulating inflammatory pathways. The pyridine ring is a structural feature in several compounds with known anti-inflammatory effects.
One notable analogue is bepotastine (B66143), chemically known as 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid. It functions as a selective antagonist of the histamine (B1213489) 1 (H1) receptor, a mast cell stabilizer, and an inhibitor of eosinophil migration into inflamed tissues. nih.gov By blocking the H1 receptor, bepotastine directly counteracts the effects of histamine, a key mediator of allergic inflammatory responses. nih.gov
Furthermore, the anti-inflammatory potential of butyrate itself is recognized. It has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-15, and monocyte chemoattractant protein-1. nih.gov Other pyridine-containing compounds have also been investigated for their anti-inflammatory properties. For example, the curcumin (B1669340) analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) is a potent inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the inflammatory response. EF31 was found to inhibit IκB kinase β, a key enzyme in the NF-κB activation cascade, leading to reduced nuclear translocation of NF-κB and decreased production of inflammatory mediators like TNF-α and interleukins. nih.gov
These examples demonstrate that compounds containing either a butanoic acid moiety or a pyridine ring can exert anti-inflammatory effects through various mechanisms, including receptor antagonism and inhibition of core inflammatory signaling pathways like NF-κB.
Antiviral Activity Evaluation of Butanoic Acid Derivatives
Butanoic acid and its derivatives have been evaluated for their potential as antiviral agents. biointerfaceresearch.comresearchgate.net Research indicates that these compounds can exhibit a range of biological activities, including antiviral properties, which are often attributed to mechanisms like the inhibition of histone deacetylase (HDAC). biointerfaceresearch.com
Several studies have focused on designing and synthesizing novel butanoic acid derivatives to explore their antiviral potential. biointerfaceresearch.comresearchgate.net For instance, derivatives incorporating a quinoline (B57606) ring system have demonstrated antiviral activity against certain viral strains. ontosight.ai The therapeutic utility of butanoic acid itself can be limited by its short half-life, which has spurred the development of more stable derivatives to enhance its effects, such as inducing apoptosis in virus-infected or cancerous cells. biointerfaceresearch.com
The effect of butyrate on viral infections can be complex. While some evidence points to a protective role, such as a potential preventive effect against SARS-CoV-2, other studies suggest it can enhance cell infection by viruses like influenza and HIV-1, possibly by inhibiting certain antiviral interferon-stimulated genes. nih.gov This highlights the need for further research to clarify the specific contexts and mechanisms of butyrate's antiviral or proviral effects. nih.gov
More complex derivatives have also been assessed. A chlorinated isoxazole (B147169) linked to maslinic acid, a type of pentacyclic triterpene, showed promising in vitro activity against SARS-CoV-2 and MERS-CoV at non-toxic micromolar concentrations. nih.gov This demonstrates the potential of using a core acid structure, modified with other chemical groups, to develop effective antiviral agents.
Structure-Biological Activity Relationships (SBAR) of Substituted this compound Analogues
The biological activity of pyridine derivatives is highly dependent on their substitution patterns. Structure-biological activity relationship (SBAR) studies are crucial for optimizing these compounds for therapeutic use. Pyridine is a common scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs and to confer diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects. nih.gov
A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of specific functional groups, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, can enhance their activity against cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups to the pyridine structure was found to decrease antiproliferative activity in some cases. nih.gov
In the context of antitubercular agents, SBAR studies on 4-hydroxy-2-pyridones, which contain a pyridine-like ring, revealed that modifications at the 6-position of the pyridone ring significantly impacted potency. nih.gov Replacing an isobutyl group with larger cycloalkyl groups, such as a dimethylcyclohexyl group, led to a substantial improvement in potency against both drug-sensitive and multi-drug resistant Mycobacterium tuberculosis. nih.gov
For antiviral activity, SBAR studies of maslinic acid derivatives showed that the presence of a lipophilic p-chloro group was very important for activity against SARS-CoV-2. nih.gov This underscores the importance of specific substitutions in determining the biological function of a lead compound. The synthesis of imatinib (B729) analogues containing a pyridine ring also highlights the strategy of using this core structure to develop targeted inhibitors, in this case for ABL kinase. mdpi.com
Coordination Chemistry and Supramolecular Assemblies of 4 Pyridin 2 Ylamino Butyric Acid Derivatives
Metal Complex Formation with 4-(Pyridin-2-ylamino)-butyric Acid Ligands
The formation of coordination compounds with ligands derived from this compound is a subject of interest in the field of coordination chemistry. These ligands possess multiple potential coordination sites, namely the pyridine (B92270) nitrogen, the secondary amine nitrogen, and the carboxylate oxygen atoms, which allows for versatile coordination modes and the formation of diverse structural motifs.
The synthesis of metal complexes with pyridyl-amino acid type ligands typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. nih.govjocpr.com The choice of metal, ligand, solvent, and reaction conditions such as temperature and pH can significantly influence the stoichiometry and structure of the resulting coordination compound. nih.govrsc.org For instance, hydrothermal synthesis is a common technique employed to grow single crystals of these complexes, which are essential for structural elucidation by X-ray diffraction. researchgate.netnih.gov
The characterization of these newly synthesized complexes is carried out using a variety of analytical techniques. Elemental analysis is fundamental in determining the empirical formula of the complex. researchgate.net Infrared (IR) spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups, such as the C=O of the carboxylate group and the C=N of the pyridine ring. jscimedcentral.comkpi.ua Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. jscimedcentral.com
A general synthetic route involves dissolving the ligand and the metal salt, often a chloride or nitrate (B79036) salt of a transition metal, in an appropriate solvent like ethanol (B145695) or water. jocpr.comjscimedcentral.com The reaction mixture is then stirred, sometimes under reflux, to facilitate the complex formation. jscimedcentral.com The resulting solid product is then filtered, washed, and dried. nih.gov For example, complexes of Ni(II), Cu(I), and Ag(I) have been synthesized using pyridine as a ligand, and characterized by their melting points, solubility, and molar conductance. jscimedcentral.com
Spectroscopic methods are complementary to X-ray diffraction. UV-Visible spectroscopy can be used to study the electronic transitions within the complex, which are often indicative of the coordination environment of the metal ion. nih.gov The IR spectra of the complexes, when compared to the free ligand, show characteristic shifts in the absorption bands of the coordinating groups. For instance, the coordination of the pyridine nitrogen to a metal ion typically results in a blue shift of the C=N stretching vibration. kpi.ua
In many cases, these pyridyl-amino acid ligands act as bidentate or tridentate chelating agents, coordinating to the metal ion through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group. nih.gov This chelation leads to the formation of stable five- or six-membered rings. nih.gov The resulting complexes can range from simple mononuclear species to more complex polynuclear or polymeric structures. nih.gov
Table 1: Spectroscopic Data for a Related Pyridine-Carboxylic Acid Ligand and its Complexes
| Compound/Complex | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (HL) | 3421 (O-H), 1715 (C=O), 1605 (C=N) | nih.govresearchgate.net |
| [MnL₂(H₂O)₂]·2H₂O | 1610 (asym COO⁻), 1384 (sym COO⁻) | nih.govresearchgate.net |
| [CoL₂(H₂O)₂]·2H₂O | 1612 (asym COO⁻), 1385 (sym COO⁻) | nih.govresearchgate.net |
| [CdL₂(H₂O)₂]·2H₂O | 1615 (asym COO⁻), 1384 (sym COO⁻) | nih.govresearchgate.net |
| [Ag₂L₂(H₂O)₂]·3H₂O | 1620 (asym COO⁻), 1384 (sym COO⁻) | nih.govresearchgate.net |
Supramolecular Architecture and Metal-Organic Frameworks (MOFs) Utilizing Pyridyl-Butyric Acid Units
The functional groups present in this compound and its derivatives make them excellent candidates for the construction of supramolecular architectures and metal-organic frameworks (MOFs). chemrxiv.org The pyridine ring, the amino group, and the carboxylic acid group can all participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the self-assembly of these molecules into well-defined, higher-order structures. researchgate.netnih.gov
The hydrogen bonding capabilities of the carboxylic acid (O-H···O) and the secondary amine (N-H···O) are significant in directing the formation of supramolecular synthons. researchgate.net For example, in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, strong O-H···N hydrogen bonds lead to the formation of chains, which are further interlinked by N-H···O and C-H···O interactions to form a two-dimensional network. researchgate.net The pyridine rings can also engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net
MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netrsc.org The use of pyridyl-carboxylate ligands in the synthesis of MOFs is well-established. nih.gov These ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net The porosity and functionality of the resulting MOFs can be tuned by carefully selecting the metal ion and the organic linker. chemrxiv.org While specific MOFs based on this compound are not explicitly detailed in the provided search results, the structural principles derived from related systems suggest its potential as a valuable building block in this area. chemrxiv.orgnih.gov The flexibility of the butyric acid chain could impart interesting structural features to the resulting frameworks.
Future Research Directions and Translational Perspectives for 4 Pyridin 2 Ylamino Butyric Acid Chemistry
Development of Novel and Efficient Synthetic Methodologies
The advancement of therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic routes. For 4-(pyridin-2-ylamino)-butyric acid and its analogues, future research should prioritize the development of novel synthetic methodologies that offer improvements in yield, purity, and scalability.
Furthermore, the development of one-pot or tandem reactions, where multiple synthetic transformations are carried out in a single reaction vessel, would streamline the synthesis of complex analogues. This approach minimizes the need for intermediate purification steps, thereby saving time and resources. The exploration of novel catalytic systems, such as those employing transition metals, could also facilitate the construction of the core scaffold and the introduction of diverse functional groups with high regioselectivity and stereoselectivity. eurekaselect.com
A related area of interest is the synthesis of structural isomers and related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, which can be prepared from 2-aminopyridine (B139424) and succinic anhydride. chemicalbook.com The investigation of different isomers, like those based on pyrimidine (B1678525), can also provide valuable structure-activity relationship (SAR) insights. scbt.comscbt.comnih.gov
Advanced Computational Approaches for Targeted Molecular Design and Discovery
To expedite the discovery of potent and selective drug candidates based on the this compound scaffold, the integration of advanced computational approaches is paramount. These in silico methods can provide deep insights into the molecular interactions governing biological activity, thereby guiding the rational design of new analogues with improved pharmacological profiles. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for identifying the key molecular descriptors that correlate with biological activity. researchgate.netnih.govnih.gov By developing robust QSAR models for a series of this compound derivatives, researchers can predict the activity of novel compounds before their synthesis, thus prioritizing the most promising candidates. Such models can highlight the importance of specific physicochemical properties, such as lipophilicity, electronic effects, and steric factors, in determining the therapeutic efficacy of these compounds. nih.gov
Molecular docking simulations can be employed to visualize the binding of this compound analogues to the active site of a specific biological target. nih.govresearchgate.net This technique allows for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to ligand-receptor recognition. The insights gained from molecular docking can guide the design of new derivatives with enhanced binding affinity and selectivity.
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, offering a more realistic representation of the biological system. nih.gov MD simulations can be used to assess the stability of the ligand in the binding pocket and to identify any conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of action and for designing analogues with optimized pharmacokinetic and pharmacodynamic properties.
| Computational Technique | Application in Drug Design | Potential for this compound |
| QSAR | Predicts biological activity based on chemical structure. | Identify key structural features for enhanced potency and selectivity. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target. | Guide the design of analogues with improved binding affinity. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-receptor complex. |
Exploration of New Biological Targets and Therapeutic Areas for Pyridyl-Aminobutanoic Acid Derivatives
While the initial therapeutic focus of butyric acid derivatives has often been in areas like cancer and as a precursor for biofuels, the unique structural features of this compound suggest a much broader therapeutic potential. researchgate.netwikipedia.org The pyridine (B92270) moiety is a common scaffold in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, antiviral, and antiproliferative effects. nih.govnih.gov
A systematic exploration of new biological targets for this class of compounds is warranted. High-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For instance, pyridine-containing compounds have shown inhibitory activity against various kinases, which are key regulators of cellular processes and are implicated in numerous diseases, including cancer and inflammatory disorders. google.com
Furthermore, given that gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, analogues of this compound could be investigated for their potential as modulators of GABAergic signaling. nih.govgranulesindia.com This could open up therapeutic avenues in the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and sleep disorders. The structural similarity to GABA suggests that these compounds might interact with GABA receptors or transporters.
The anti-tuberculosis drug isoniazid, an isomer of nicotinic acid hydrazide, highlights the potential for pyridine-based compounds in infectious diseases. wikipedia.org Therefore, screening pyridyl-aminobutanoic acid derivatives for activity against a range of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.
Design and Synthesis of Functionalized Analogues with Enhanced Selectivity and Potency
Building upon the insights gained from computational studies and broader biological screening, the rational design and synthesis of functionalized analogues of this compound will be crucial for developing clinically viable drug candidates. Structure-activity relationship (SAR) studies will play a pivotal role in this process, helping to identify the structural modifications that lead to enhanced selectivity and potency. mdpi.comnih.govnih.gov
Systematic modifications to the pyridine ring, the aminobutanoic acid side chain, and the linker connecting them can be explored. For example, the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the biological target. nih.gov A review of pyridine derivatives has shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov
Alterations to the butyric acid chain, such as changing its length, introducing branching, or incorporating cyclic constraints, could also have a significant impact on activity and selectivity. Furthermore, the synthesis of prodrugs, which are converted to the active compound in vivo, could be explored as a strategy to improve the pharmacokinetic properties of these derivatives.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Pyridin-2-ylamino)-butyric acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyridin-2-amine with a butyric acid derivative. For example, reductive amination or nucleophilic substitution can be employed, depending on the reactivity of intermediates. Optimizing pH, temperature, and catalysts (e.g., palladium for cross-coupling) is critical. Purity can be enhanced using column chromatography (silica gel) or recrystallization . Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS.
Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the pyridine ring protons (δ 7.5–8.5 ppm) and the butyric acid chain (δ 1.5–2.5 ppm for CH groups).
- IR Spectroscopy : Look for characteristic peaks of the carboxylic acid (1700–1720 cm) and amine groups (3300–3500 cm).
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion at m/z 195.1 for CHNO) .
Q. What protocols ensure high purity during isolation of this compound?
- Methodological Answer : Post-synthesis, use acid-base extraction (e.g., dissolve in dilute HCl, wash with ethyl acetate, then basify to precipitate the product). Final purification via preparative HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% TFA) ensures ≥95% purity. Validate purity using HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with tools like SHELXT or WinGX is ideal. Crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement using anisotropic displacement parameters clarifies bond lengths and angles, distinguishing stereoisomers .
Q. How should researchers address contradictions in biological activity data between analogs of this compound?
- Methodological Answer :
- Isomer-Specific Assays : Separate stereoisomers using chiral HPLC (e.g., Chiralpak IA column) and test individually.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the pyridine ring) using computational docking (AutoDock Vina) to predict binding affinities.
- Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to rule out rapid degradation as a confounding factor .
Q. What computational strategies predict the pharmacokinetic behavior of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to estimate plasma protein binding.
- Metabolite Prediction : Use GLORY or similar software to identify potential oxidation sites (e.g., pyridine ring hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
